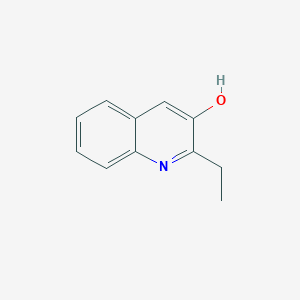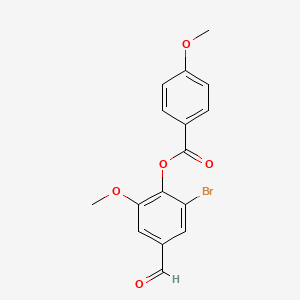
3-Quinolinol, 2-etil-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities The compound features a quinoline ring system substituted with an ethyl group at the second position and a hydroxyl group at the third position
Aplicaciones Científicas De Investigación
2-Ethylquinolin-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Quinoline derivatives have been shown to bind selectively to theestrogen receptor β (ER β) . This receptor plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These activities are likely achieved through different mechanisms of action, including interactions with various cellular targets .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the virulence machinery of pathogens, thereby preventing host damage and disease .
Pharmacokinetics
The structural diversity of quinoline derivatives generally provides high and selective activity, as well as low toxicity on human cells . These properties can impact the bioavailability of the compound.
Result of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its cellular targets.
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various reaction conditions, including the use of alternative reaction methods such as microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .
Análisis Bioquímico
Biochemical Properties
3-Quinolinol, 2-ethyl- is likely to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Cellular Effects
Quinolines and quinolones have been shown to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities , suggesting that 3-Quinolinol, 2-ethyl- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Quinolinol, 2-ethyl- is not fully understood. Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for the treatment of diabetes and its complications .
Metabolic Pathways
Quinoline is an essential segment of both natural and synthetic compounds .
Transport and Distribution
The characterisation of a metal-based drug includes tests of solubility, stability, lipophilicity (log P), reactivity towards serum transport proteins, etc., the core properties that determine drugs’ absorption, distribution and transport in the body .
Subcellular Localization
Increasing evidence has revealed that RNA subcellular localization is a very important feature for deeply understanding RNA’s biological functions after being transported into intra- or extra-cellular regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with an alkyne or ketone using a silver triflate (AgOTf) catalyst . Another method includes the reaction of 2-aminophenethyl alcohol with an aldehyde under similar catalytic conditions . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of 2-Ethylquinolin-3-ol often involves large-scale batch reactions using optimized catalysts and reaction conditions. The use of transition metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of the synthesis . Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Comparación Con Compuestos Similares
2-Ethylquinolin-3-ol can be compared with other quinoline derivatives such as:
2-Methylquinoline: Similar in structure but lacks the hydroxyl group, affecting its reactivity and biological activity.
2-Phenylquinoline: Contains a phenyl group instead of an ethyl group, leading to different chemical properties and applications.
Quinoline: The parent compound, which serves as a basis for synthesizing various substituted derivatives.
Uniqueness: These functional groups allow for diverse chemical modifications and interactions with biological targets, enhancing its utility in research and industry .
Propiedades
IUPAC Name |
2-ethylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h3-7,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPMQJLUBZFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2494899.png)


![2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2494902.png)
![N-[(4-Carbamoylcyclohexyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2494904.png)
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2494911.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)
![N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2494913.png)
![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)
![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)
![N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B2494917.png)
